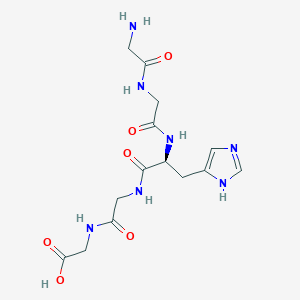
Glycylglycyl-L-histidylglycylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycylglycyl-L-histidylglycylglycine is a peptide compound that consists of a sequence of glycine and histidine amino acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Glycylglycyl-L-histidylglycylglycine can be synthesized using the carbobenzoxy azide procedure. This method involves the protection of amino groups with carbobenzoxy (Cbz) groups, followed by the formation of peptide bonds through azide intermediates. The synthesis typically requires controlled reaction conditions, including specific pH levels and temperatures, to ensure the correct formation of peptide bonds .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers, which can efficiently produce peptides by sequentially adding protected amino acids to a growing peptide chain. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Glycylglycyl-L-histidylglycylglycine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as amino, carboxyl, and imidazole groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize the imidazole ring of the histidine residue.
Reduction: Reducing agents like sodium borohydride (NaBH₄) can reduce carbonyl groups within the peptide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Glycylglycyl-L-histidylglycylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and peptide bond formation.
Biology: The compound is utilized in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Research into its potential therapeutic applications includes its role in drug delivery systems and as a component of peptide-based vaccines.
Wirkmechanismus
The mechanism by which Glycylglycyl-L-histidylglycylglycine exerts its effects involves interactions with specific molecular targets and pathways. The imidazole ring of the histidine residue can coordinate with metal ions, influencing enzyme activity and protein structure. Additionally, the peptide can interact with cell surface receptors, modulating signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
- Glycyl-L-histidine
- L-histidylglycine
- Glycylglycyl-L-histidine
- Glycyl-L-histidylglycine
- L-histidylglycylglycine
Comparison: Glycylglycyl-L-histidylglycylglycine is unique due to its specific sequence of glycine and histidine residues, which confer distinct biochemical properties. Compared to similar compounds, it exhibits different metal-binding affinities and reactivity profiles, making it particularly useful in studies of metal-peptide interactions and enzymatic processes .
Eigenschaften
CAS-Nummer |
60343-81-9 |
|---|---|
Molekularformel |
C14H21N7O6 |
Molekulargewicht |
383.36 g/mol |
IUPAC-Name |
2-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H21N7O6/c15-2-10(22)17-5-12(24)21-9(1-8-3-16-7-20-8)14(27)19-4-11(23)18-6-13(25)26/h3,7,9H,1-2,4-6,15H2,(H,16,20)(H,17,22)(H,18,23)(H,19,27)(H,21,24)(H,25,26)/t9-/m0/s1 |
InChI-Schlüssel |
SYMZACDXOOCQPZ-VIFPVBQESA-N |
Isomerische SMILES |
C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CN |
Kanonische SMILES |
C1=C(NC=N1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


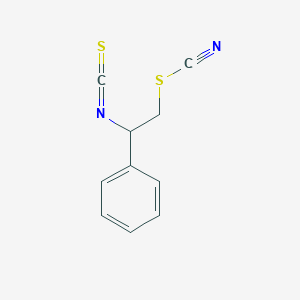
![1-[2-(2,4-Dichloro-5-nitrophenyl)hexyl]-2-nitro-1H-imidazole](/img/structure/B14596735.png)
![1,1',1''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2,4,6-tribromobenzene)](/img/structure/B14596738.png)
![(E)-but-2-enedioic acid;2-[4-[[1-(3-oxo-3-phenylpropyl)benzimidazol-2-yl]methyl]-3-propylpiperazin-1-yl]-N-propylacetamide](/img/structure/B14596743.png)

![6-Methyl-1-(piperidin-1-yl)-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14596752.png)

![3-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14596765.png)
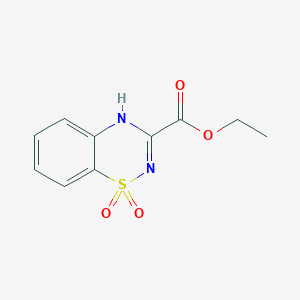
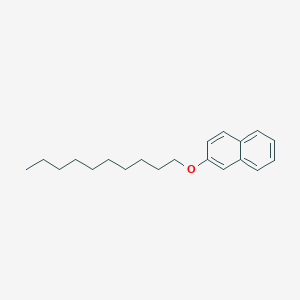


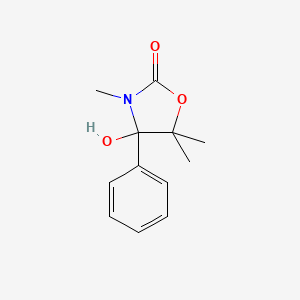
![Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-methyl-6-phenyl-](/img/structure/B14596783.png)
